

# "Atrazine-acetic acid chemical properties and structure"

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## Compound of Interest

Compound Name: **Atrazine-acetic acid**

Cat. No.: **B15136388**

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## Atrazine-Acetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a detailed overview of the chemical properties, structure, and relevant experimental protocols for **atrazine-acetic acid**. While extensive data is available for its parent compound, atrazine, specific experimental data for **atrazine-acetic acid** is limited. This guide synthesizes the available information on **atrazine-acetic acid** and provides relevant data from atrazine to offer a comprehensive resource for researchers. **Atrazine-acetic acid**, often utilized as a hapten in immunoassays, is a derivative of the widely used herbicide atrazine. Understanding its chemical characteristics and biological interactions is crucial for its application in research and development.

### Chemical Structure and Identification

**Atrazine-acetic acid** is a derivative of atrazine, a triazine herbicide. The structure consists of the atrazine core with an acetic acid moiety attached.

IUPAC Name: 2-((4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl)amino)acetic acid

CAS Number: 193889-80-4[1][2]

Molecular Formula: C<sub>10</sub>H<sub>16</sub>ClN<sub>5</sub>O<sub>2</sub>

Molecular Weight: 273.72 g/mol

Chemical Structure:

Caption: Chemical structure of **Atrazine-Acetic Acid**.

## Physicochemical Properties

Specific experimental data for the physicochemical properties of **atrazine-acetic acid** are not readily available in the literature. The following table summarizes the known properties of **atrazine-acetic acid** and provides data for the parent compound, atrazine, for reference.

Property	Atrazine-Acetic Acid	Atrazine
Molecular Weight	273.72 g/mol	215.68 g/mol [3]
Melting Point	Data not available	173-175 °C[3][4]
Boiling Point	Data not available	Decomposes
pKa	Data not available	1.68
Solubility in Water	Data not available	33 mg/L at 20-22 °C
Solubility in Organic Solvents	Data not available	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, methanol, and ethanol
Appearance	White powder (predicted)	White crystalline solid

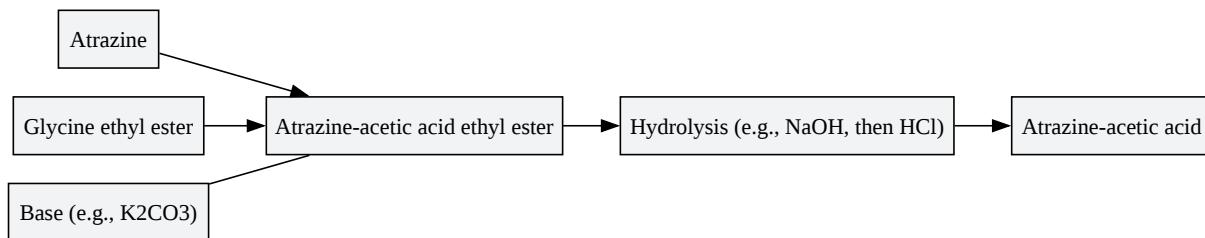
## Experimental Protocols

### Synthesis of Atrazine-Acetic Acid (Proposed)

A direct, verified synthesis protocol for **atrazine-acetic acid** is not readily available. However, based on the synthesis of a structurally similar hapten, the mercaptopropionic acid derivative of atrazine (MPAD), a plausible synthetic route can be proposed. This would involve the

nucleophilic substitution of the chlorine atom on the atrazine ring with an amino group from a glycine derivative.

Proposed Reaction Scheme:



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Caption: Proposed synthesis of **atrazine-acetic acid**.

Detailed Methodology (Adapted from MPAD Synthesis):

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve atrazine and an equimolar amount of glycine ethyl ester in a suitable solvent such as acetonitrile or DMF.
- Base Addition: Add a slight excess of a non-nucleophilic base, such as potassium carbonate ( $K_2CO_3$ ), to the mixture to act as a proton scavenger.
- Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Workup: After completion, cool the reaction mixture and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
- Purification of Ester: Purify the resulting **atrazine-acetic acid** ethyl ester by column chromatography on silica gel.

- Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
- Acidification: Cool the reaction mixture in an ice bath and acidify with hydrochloric acid (HCl) to precipitate the **atrazine-acetic acid**.
- Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

## Analytical Methods

Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be adapted for the analysis of **atrazine-acetic acid**, similar to the methods used for atrazine and its metabolites.

### 3.2.1. High-Performance Liquid Chromatography (HPLC)

- Column: A reverse-phase C18 column is typically suitable.
- Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a small amount of formic acid or acetic acid to improve peak shape.
- Detection: UV detection at a wavelength of approximately 220 nm or 264 nm. Mass spectrometry (LC-MS) can be used for more sensitive and specific detection.

### 3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid group of **atrazine-acetic acid** is necessary to increase its volatility.

- Derivatization: The carboxylic acid can be esterified, for example, by reaction with diazomethane or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- Column: A nonpolar or semi-polar capillary column, such as a DB-5ms.
- Injection: Splitless injection is commonly used for trace analysis.

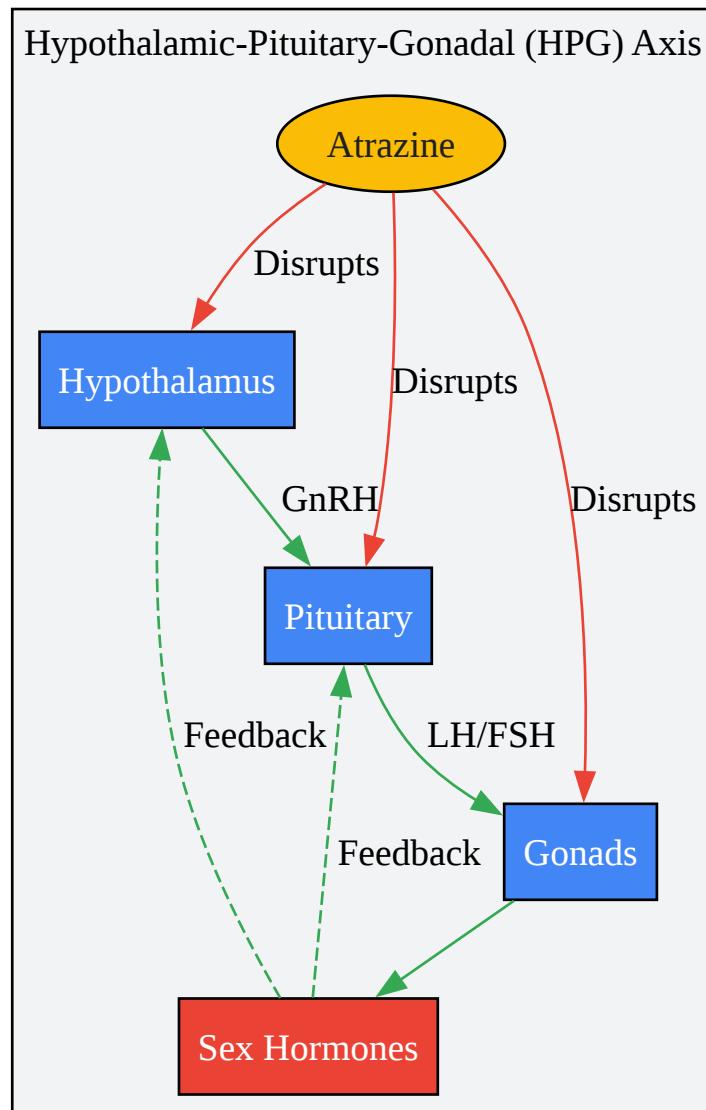
- Mass Spectrometry: Electron ionization (EI) is a standard technique. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and selectivity.

## Biological Activity and Signaling Pathways

While specific studies on the biological activity of **atrazine-acetic acid** are limited, it is primarily used as a hapten to elicit an immune response for the production of antibodies against atrazine. The biological effects of its parent compound, atrazine, are well-documented, and it is classified as an endocrine-disrupting chemical (EDC). Atrazine has been shown to interfere with hormonal signaling and affect various cellular pathways.

### 4.1. Endocrine Disruption by Atrazine

Atrazine is known to disrupt the endocrine system, particularly the hypothalamic-pituitary-gonadal (HPG) axis. This disruption can lead to altered hormone levels and reproductive issues.

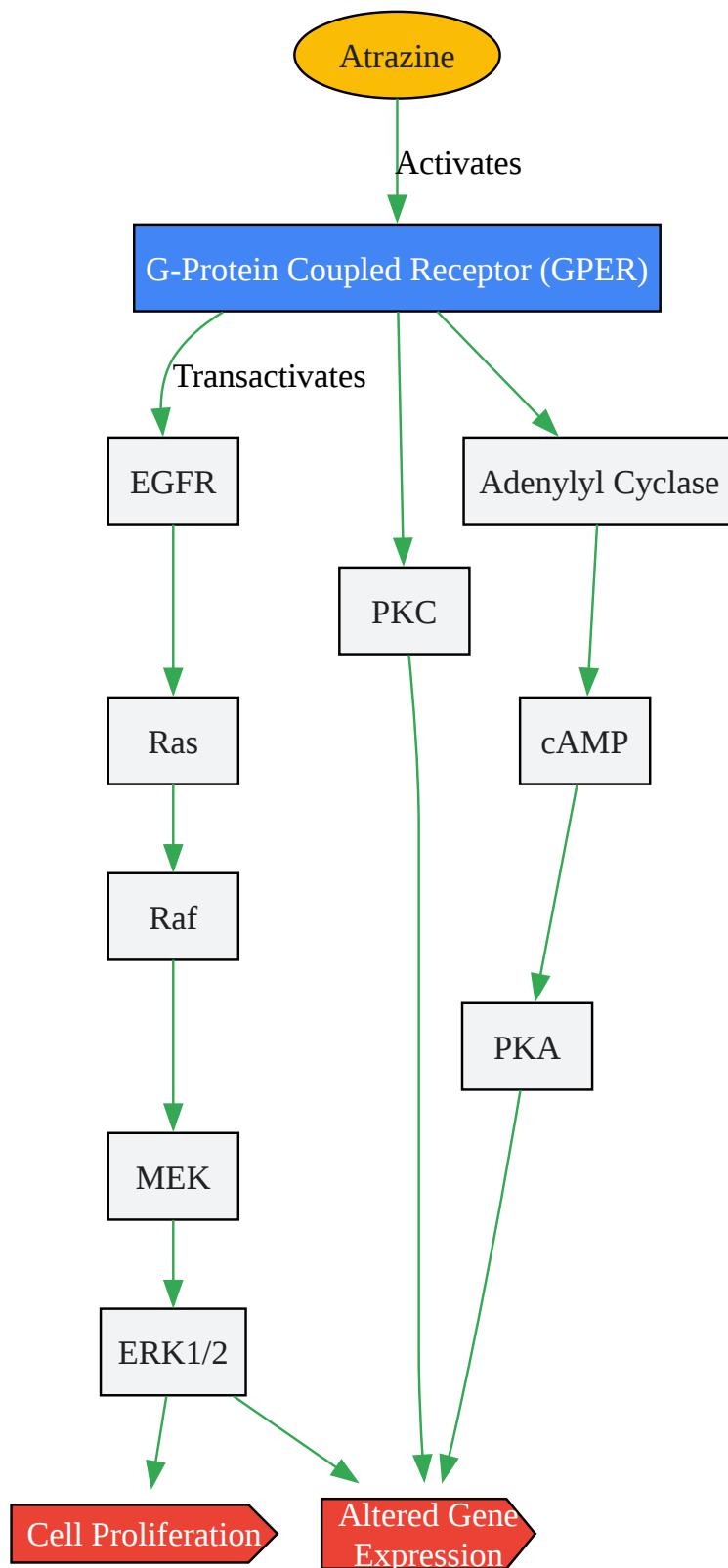


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Caption: Atrazine's disruption of the HPG axis.

#### 4.2. Atrazine's Effect on Cellular Signaling Pathways

Atrazine has been shown to modulate several key signaling pathways, leading to its endocrine-disrupting effects. These include the cAMP/PKA, ERK1/2, PKC, and EGFR pathways.

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Caption: Atrazine's influence on major signaling pathways.

## Conclusion

**Atrazine-acetic acid** is a key derivative of atrazine, primarily utilized in the development of immunoassays. While specific physicochemical data for this compound are scarce, its structural similarity to atrazine allows for the adaptation of analytical and synthetic methodologies. The extensive research on atrazine's biological effects, particularly its role as an endocrine disruptor and its impact on cellular signaling, provides a valuable framework for understanding the potential biological interactions of **atrazine-acetic acid**. Further research is warranted to fully characterize the specific properties and biological activities of **atrazine-acetic acid** to support its broader application in scientific research.

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